molecular formula C14H14Cl3NO B3000752 (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride CAS No. 2241138-63-4

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride

Cat. No.: B3000752
CAS No.: 2241138-63-4
M. Wt: 318.62
InChI Key: IYMZUOYMNFKCDK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes two chlorinated phenyl rings and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-chlorophenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-methoxyphenyl)methanamine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.

    (5-Chloro-2-methylphenyl)(3-chlorophenyl)methanamine hydrochloride: Similar structure with a methyl group instead of a methoxy group.

    (5-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine hydrochloride: Similar structure with the chlorine atom on the 4-position of the phenyl ring.

Uniqueness

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9;/h2-8,14H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMZUOYMNFKCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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